1-(Benzenesulfonyl)-4-cycloheptylpiperazine;oxalic acid
Overview
Description
1-(Benzenesulfonyl)-4-cycloheptylpiperazine;oxalic acid is a complex organic compound that combines the structural features of benzenesulfonyl, cycloheptyl, and piperazine moieties
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)-4-cycloheptylpiperazine typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride and cycloheptylpiperazine intermediates. The reaction conditions often include the use of strong bases and solvents to facilitate the coupling reactions. Industrial production methods may involve the use of palladium- or copper-catalyzed cross-coupling reactions, which are known for their efficiency and scalability .
Chemical Reactions Analysis
1-(Benzenesulfonyl)-4-cycloheptylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The aromatic ring in the benzenesulfonyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include sulfuric acid, phosphorus pentachloride, and various oxidizing agents.
Scientific Research Applications
1-(Benzenesulfonyl)-4-cycloheptylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of coatings, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-4-cycloheptylpiperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can affect various cellular processes, including signal transduction and enzyme activity .
Comparison with Similar Compounds
1-(Benzenesulfonyl)-4-cycloheptylpiperazine can be compared with other benzenesulfonyl derivatives, such as benzenesulfonic acid and its derivatives. These compounds share similar chemical properties but differ in their specific applications and biological activities . The unique combination of the cycloheptyl and piperazine moieties in 1-(Benzenesulfonyl)-4-cycloheptylpiperazine distinguishes it from other similar compounds, providing unique chemical and biological properties .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-cycloheptylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S.C2H2O4/c20-22(21,17-10-6-3-7-11-17)19-14-12-18(13-15-19)16-8-4-1-2-5-9-16;3-1(4)2(5)6/h3,6-7,10-11,16H,1-2,4-5,8-9,12-15H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTWLGXJEKHICW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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